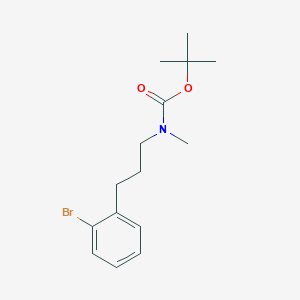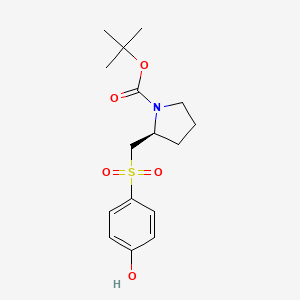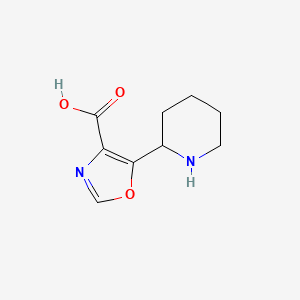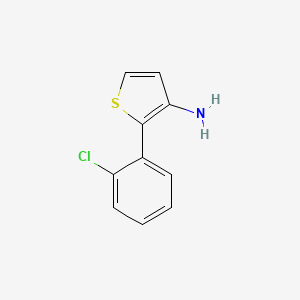![molecular formula C10H17N2O14P3 B12073149 2'-Deoxyuridine-5'-[(a,b)-methyleno]triphosphate sodium salt-10 mM aqueous solution](/img/structure/B12073149.png)
2'-Deoxyuridine-5'-[(a,b)-methyleno]triphosphate sodium salt-10 mM aqueous solution
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxyuridine-5’-[(a,b)-methyleno]triphosphate sodium salt-10 mM aqueous solution is a nucleotide analog used in various biochemical and molecular biology applications. This compound is a modified form of deoxyuridine triphosphate, where the triphosphate group is linked to the deoxyuridine moiety through a methylene bridge. It is commonly used in polymerase chain reactions (PCR) and other DNA synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyuridine-5’-[(a,b)-methyleno]triphosphate sodium salt involves the chemical modification of deoxyuridine triphosphate. The process typically includes the following steps:
Starting Material: Deoxyuridine triphosphate is used as the starting material.
Methylene Bridge Formation: A methylene group is introduced to link the triphosphate group to the deoxyuridine moiety. This step involves the use of specific reagents and catalysts under controlled conditions.
Purification: The resulting compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a high purity level (≥99%).
Industrial Production Methods
In industrial settings, the production of 2’-Deoxyuridine-5’-[(a,b)-methyleno]triphosphate sodium salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deoxyuridine triphosphate are chemically modified to introduce the methylene bridge.
Quality Control: Rigorous quality control measures, including HPLC and other analytical techniques, are employed to ensure the purity and consistency of the final product.
Packaging: The compound is then formulated into a 10 mM aqueous solution and packaged under sterile conditions to prevent contamination.
化学反应分析
Types of Reactions
2’-Deoxyuridine-5’-[(a,b)-methyleno]triphosphate sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the methylene group or other functional groups are replaced by different chemical entities.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or basic conditions, leading to the formation of deoxyuridine monophosphate and other by-products.
Common Reagents and Conditions
Reagents: Common reagents used in reactions involving this compound include acids, bases, and nucleophiles.
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure the desired chemical transformations.
Major Products
The major products formed from reactions involving 2’-Deoxyuridine-5’-[(a,b)-methyleno]triphosphate sodium salt include deoxyuridine monophosphate and other nucleotide analogs, depending on the specific reaction conditions and reagents used.
科学研究应用
2’-Deoxyuridine-5’-[(a,b)-methyleno]triphosphate sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified nucleotides and oligonucleotides.
Biology: Employed in PCR and other DNA amplification techniques to study gene expression, genetic mutations, and other molecular biology processes.
Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.
Industry: Utilized in the production of diagnostic kits and reagents for molecular biology research.
作用机制
The mechanism of action of 2’-Deoxyuridine-5’-[(a,b)-methyleno]triphosphate sodium salt involves its incorporation into DNA during DNA synthesis The compound acts as a substrate for DNA polymerases, which incorporate it into the growing DNA strand
相似化合物的比较
Similar Compounds
Deoxyuridine Triphosphate (dUTP): A nucleotide analog used in similar applications but lacks the methylene bridge modification.
Deoxyadenosine Triphosphate (dATP): Another nucleotide analog used in DNA synthesis but with a different base (adenine) and no methylene bridge.
Deoxycytidine Triphosphate (dCTP): Similar to dUTP but with a cytosine base instead of uracil.
Uniqueness
The uniqueness of 2’-Deoxyuridine-5’-[(a,b)-methyleno]triphosphate sodium salt lies in its methylene bridge modification, which can influence the stability and properties of the DNA into which it is incorporated. This modification can be exploited in various research and therapeutic applications to achieve specific outcomes that are not possible with other nucleotide analogs.
属性
分子式 |
C10H17N2O14P3 |
|---|---|
分子量 |
482.17 g/mol |
IUPAC 名称 |
[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C10H17N2O14P3/c13-6-1-2-12(10(16)11-6)9-8(15)7(14)5(25-9)3-24-27(17,18)4-28(19,20)26-29(21,22)23/h1-2,5,7-9,14-15H,3-4H2,(H,17,18)(H,19,20)(H,11,13,16)(H2,21,22,23) |
InChI 键 |
UJLGWNDCUWVLAK-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















